Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a triazacyclopenta(cd)pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazacyclopenta(cd)pentalene core, followed by the introduction of the methyl and dicarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent discovery. scaling up the synthesis would require optimization of the reaction conditions and the use of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its potential therapeutic properties, although specific medical applications are still under investigation.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate include other triazacyclopenta(cd)pentalene derivatives with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the core.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67279-91-8 |
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Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
dimethyl 3-methyl-1,2,10-triazatricyclo[5.2.1.04,10]deca-2,4,6,8-tetraene-5,6-dicarboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-6-10-9(12(17)19-3)8(11(16)18-2)7-4-5-14(13-6)15(7)10/h4-5H,1-3H3 |
InChI Key |
DAHUOPADRWXKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC3=C(C(=C1N32)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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